1,4,5-trimethylnaphthalene molecular weight and formula
1,4,5-trimethylnaphthalene molecular weight and formula
An In-Depth Technical Guide to 1,4,5-Trimethylnaphthalene
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with substituted polycyclic aromatic hydrocarbons. We will delve into the core physicochemical properties, synthesis, characterization, and safe handling of 1,4,5-trimethylnaphthalene, a specific and important isomer within the trimethylnaphthalene family.
Introduction and Strategic Importance
1,4,5-Trimethylnaphthalene is a member of the naphthalenes, a class of organic compounds characterized by a fused two-ring aromatic system.[1][2] The specific substitution pattern of the three methyl groups on the naphthalene core dictates its unique chemical and physical properties, distinguishing it from its other 13 isomers.[3] Understanding these properties is paramount for its application as a reference standard in analytical chemistry, particularly in environmental and petrochemical analysis, and as a potential building block in the synthesis of more complex molecules. Its precise identification is critical, as isomeric composition can significantly impact the toxicological and chemical profiles of hydrocarbon mixtures.
Core Physicochemical and Structural Properties
The identity and fundamental properties of 1,4,5-trimethylnaphthalene are summarized below. These data are foundational for its application in experimental design and analytical method development.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | 1,4,5-trimethylnaphthalene | PubChem[1] |
| Molecular Formula | C₁₃H₁₄ | PubChem[1], TCI, NIST[4] |
| CAS Registry Number | 2131-41-1 | PubChem[1], TCI, NIST[4] |
| InChIKey | FSAWRQYDMHSDRN-UHFFFAOYSA-N | PubChem[1], NIST[4] |
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 170.25 g/mol | PubChem[1] |
| Appearance | White to light yellow powder or crystal | TCI |
| Melting Point | 60.0 - 63.0 °C | TCI |
| Boiling Point | 145 °C / 12 mmHg | TCI |
| Purity (Typical) | >96.0% (GC) | TCI |
Molecular Structure
The arrangement of the three methyl groups at the 1, 4, and 5 positions on the naphthalene scaffold is a key determinant of its steric and electronic properties.
Caption: 2D structure of 1,4,5-trimethylnaphthalene.
Synthesis and Isolation Strategies
The synthesis of a specific trimethylnaphthalene isomer is often complex due to the potential for co-product formation. Consequently, isolation from complex hydrocarbon mixtures, such as petroleum streams, is a common and practical approach for obtaining pure samples.[3]
Causality in Method Selection
Direct synthesis can be challenging because electrophilic substitution reactions on a naphthalene ring are governed by complex directing effects of the alkyl groups already present, often leading to a mixture of isomers that are difficult to separate. For high-purity reference standards, isolation via high-resolution chromatographic techniques is frequently the more viable and cost-effective strategy. Preparative scale gas-liquid chromatography (GLC) is particularly effective due to the differences in volatility and polarity among the isomers.[3]
Experimental Workflow: Isolation by Preparative GLC
The following diagram outlines a self-validating workflow for isolating 1,4,5-trimethylnaphthalene. Each stage includes a quality control checkpoint to ensure the integrity of the final product.
Caption: Workflow for isolation of 1,4,5-trimethylnaphthalene.
Spectroscopic Characterization and Validation
Unambiguous identification of 1,4,5-trimethylnaphthalene requires spectroscopic analysis. Mass spectrometry provides molecular weight and fragmentation data, while NMR spectroscopy confirms the specific arrangement of protons and carbons.
Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for both identifying the compound in a mixture and assessing its purity. The electron ionization (EI) mass spectrum provides a characteristic fragmentation pattern.
| Spectral Data | Value | Source |
| Molecular Ion (M+) | m/z 170 | NIST[4] |
| Major Fragments | m/z 155, 153, 128 | NIST[4], PubChem[1] |
| Rationale | The molecular ion confirms the molecular weight. The fragment at m/z 155 corresponds to the loss of a methyl group ([M-15]+), a hallmark of methylated aromatics. |
Protocol: Sample Preparation for GC-MS Analysis
This protocol ensures reproducible and accurate analysis.
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Solvent Selection: Choose a high-purity volatile solvent in which the sample is soluble (e.g., hexane, dichloromethane, or toluene).
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Stock Solution Preparation: Accurately weigh approximately 10 mg of the 1,4,5-trimethylnaphthalene sample and dissolve it in 10 mL of the chosen solvent in a volumetric flask to create a 1 mg/mL stock solution.
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Working Standard Preparation: Perform a serial dilution of the stock solution to create a working standard of approximately 10-100 µg/mL, depending on instrument sensitivity.
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Vial Transfer: Transfer ~1.5 mL of the working standard into a 2 mL autosampler vial.
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Blank Run: Before running the sample, inject a solvent blank to ensure there is no system contamination.
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Injection: Inject 1 µL of the sample onto the GC-MS system. The system parameters (e.g., column type, temperature program) should be optimized to achieve baseline separation of all expected isomers.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1,4,5-trimethylnaphthalene is not widely available, data from the parent compound, naphthalene, provides a basis for prudent handling. It is mandatory to consult the specific SDS provided by the supplier before handling this chemical.
Known Hazards of Naphthalene (Parent Compound)
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Flammability: Flammable solid. Keep away from heat, sparks, and open flames.
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Health Hazards: Harmful if swallowed. Suspected of causing cancer.
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Environmental Hazards: Very toxic to aquatic life with long-lasting effects. Avoid release to the environment.
Recommended Laboratory Practices
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Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid dust inhalation. Avoid contact with skin and eyes.[5]
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Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is below 15°C.
Conclusion
1,4,5-Trimethylnaphthalene is a distinct chemical entity whose utility in research and industry is predicated on its high purity and accurate characterization. This guide has provided a technical framework covering its fundamental properties, a logical workflow for its isolation, and essential protocols for its characterization and safe handling. Adherence to these principles of causality, validation, and safety is critical for achieving reliable and reproducible scientific outcomes.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16478, 1,4,5-Trimethylnaphthalene. Available at: [Link]
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Zhang, Y., et al. (2024). Influence of Key Processes on the Aroma Formation of Cicada Black Tea. MDPI. Available at: [Link]
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The Good Scents Company (n.d.). 2,3,5-trimethyl naphthalene, 2245-38-7. Available at: [Link]
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Human Metabolome Database (2021). Showing metabocard for 1,6,7-Trimethylnaphthalene (HMDB0059701). Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16479, 1,4,6-Trimethylnaphthalene. Available at: [Link]
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NIST (n.d.). Naphthalene, 1,4,5-trimethyl-. In NIST Chemistry WebBook. Available at: [Link]
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Mayer, T. J., & Duswalt, J. M. (1973). Preparation and spectra of trimethylnaphthalene isomers. Journal of Chemical & Engineering Data, 18(3), 329–330. Available at: [Link]
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Carl ROTH (n.d.). Safety Data Sheet: Naphthalene. Available at: [Link]
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ResearchGate (n.d.). 1-(3,4,5-Trimethoxyphenyl)naphthalene | Request PDF. Available at: [Link]
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Ing. Petr Švec - PENTA s.r.o. (2024). Naphthalene - SAFETY DATA SHEET. Available at: [Link]
